NSC 663284 is a synthetic quinolinedione compound identified through the National Cancer Institute's (NCI) compound library screening. [] It has primarily been investigated for its potent and selective inhibitory activity against the Cdc25 family of dual-specificity phosphatases. [, , , , ] Cdc25 phosphatases play a critical role in regulating the cell cycle, and their overexpression is linked to various cancers. [, ] Therefore, NSC 663284 is considered a valuable tool in studying Cdc25 function and a potential lead compound for developing novel anticancer therapies. [, , , ]
NSC 663284 is a compound recognized primarily for its role as an inhibitor of dual-specificity phosphatases, particularly the CDC25 family of proteins. This compound is a para-quinonoid derivative of vitamin K and has garnered attention in cancer research due to its ability to inhibit cell division by interfering with key regulatory pathways. The compound's identification and classification stem from its structural properties and biological activities, which position it as a significant target in therapeutic development against various cancers.
NSC 663284 was initially developed through the National Cancer Institute's drug discovery program. It has been referenced in numerous studies focusing on the inhibition of CDC25 phosphatases, which are crucial for cell cycle regulation. The compound is cataloged under CAS number 383907-43-5 and has been studied extensively for its pharmacological properties .
NSC 663284 is classified as an antineoplastic agent, specifically functioning as a protein phosphatase inhibitor. Its primary targets are the CDC25A, CDC25B, and CDC25C enzymes, which play vital roles in cell cycle progression by dephosphorylating cyclin-dependent kinases . The compound exhibits irreversible inhibition characteristics, making it a potent candidate for further development in cancer therapeutics .
The synthesis of NSC 663284 involves several chemical reactions that emphasize the formation of the quinonoid structure. Key synthetic routes include:
The synthesis process often employs techniques such as thin-layer chromatography for monitoring reaction progress and column chromatography for purification of the final product. NMR spectroscopy is utilized to confirm the structure and purity of NSC 663284 .
NSC 663284 features a complex molecular structure characterized by a quinone moiety linked to a morpholine group. The specific arrangement of atoms includes:
The molecular formula for NSC 663284 is C₁₃H₁₃ClN₂O₂, and it has a molecular weight of approximately 270.71 g/mol. The structural elucidation has been confirmed through various spectroscopic techniques including NMR and mass spectrometry .
NSC 663284 undergoes several chemical reactions primarily related to its interaction with target enzymes:
Kinetic studies reveal that NSC 663284 exhibits an IC50 value around 210 nM against CDC25A, indicating its potency as an inhibitor . The mechanism involves formation of a covalent bond with the catalytic cysteine residue within the enzyme's active site.
The mechanism by which NSC 663284 exerts its effects involves:
Research indicates that NSC 663284's inhibition leads to cell cycle arrest at both G1 and G2/M phases, demonstrating its potential utility in cancer therapy by disrupting normal cell division processes .
NSC 663284 is typically presented as a solid powder with specific melting points that can vary based on purity and formulation.
Relevant analytical data includes:
NSC 663284 has significant implications in scientific research, particularly in:
NSC 663284 (6-chloro-7-((2-morpholinoethyl)amino)quinoline-5,8-dione) functions as a potent and selective inhibitor of the Cdc25 family of dual-specificity phosphatases, which are critical regulators of cell cycle progression. Biochemical analyses demonstrate that NSC 663284 exhibits mixed competitive kinetics against human Cdc25 isoforms with nanomolar affinity. The inhibitor binds directly to the catalytic domain of Cdc25 phosphatases, with inhibition constants (Ki) of 29 nM for Cdc25A, 95 nM for Cdc25B2, and 89 nM for Cdc25C [2] [7]. This high-affinity interaction is achieved through specific molecular recognition within the enzyme's active site. Mass spectrometry studies confirm that NSC 663284 covalently modifies a critical serine residue (Ser¹²⁸) within the conserved active-site loop (HCEFSSER) of Cdc25A, thereby obstructing substrate access and catalytic function [3].
The compound demonstrates remarkable selectivity for Cdc25 phosphatases over other phosphatase families. NSC 663284 exhibits >20-fold selectivity against VHR (vaccinia H1-related) phosphatase and >450-fold selectivity against protein tyrosine phosphatase 1B (PTP1B) [2] [7]. This selectivity profile is clinically significant because off-target inhibition of other phosphatases could lead to substantial toxicities. The molecular basis for this selectivity stems from NSC 663284's specific interaction with the unique structural features of the Cdc25 catalytic pocket, which differs substantially from other phosphatases.
Table 1: Inhibition Kinetics of NSC 663284 Against Cdc25 Phosphatase Isoforms
Phosphatase Isoform | Ki Value (nM) | Inhibition Mechanism | Selectivity Ratio vs. VHR |
---|---|---|---|
Cdc25A | 29 | Mixed competitive | >20-fold |
Cdc25B2 | 95 | Mixed competitive | >20-fold |
Cdc25C | 89 | Mixed competitive | >20-fold |
VHR | >2,000 | Not significant | Reference |
PTP1B | >40,000 | Not significant | >450-fold |
The primary biochemical consequence of Cdc25 inhibition by NSC 663284 is the prevention of activating dephosphorylation of cyclin-dependent kinases (CDKs), specifically at conserved tyrosine and threonine residues. Cdc25 phosphatases normally remove inhibitory phosphates from CDK1 (Tyr¹⁵) and CDK2 (Tyr¹⁵), enabling their activation during cell cycle transitions. NSC 663284 effectively blocks this regulatory step, maintaining CDK1/2 in their phosphorylated, inactive states [1] [6].
In synchronized cell cultures, NSC 663284 treatment (0.5-1 μM) prevents the activation of CDK2/cyclin E complexes essential for G1/S transition. Similarly, the compound inhibits CDK1/cyclin B activation required for G2/M progression [3] [7]. This dual inhibition occurs because Cdc25A primarily regulates CDK2 activation in early cell cycle phases, while Cdc25B/C regulate CDK1 activation later in the cycle. The maintenance of inhibitory phosphorylation on CDKs represents the direct molecular consequence of Cdc25 inhibition, effectively halting cell cycle progression at multiple checkpoints.
The functional impact on CDK activity is profound. Kinase assays using immunoprecipitated CDK complexes from NSC 663284-treated cells show reductions exceeding 80% in both CDK1 and CDK2 activities relative to untreated controls [3] [7]. This enzymatic blockade translates to failure in phosphorylating critical CDK substrates, including retinoblastoma protein (for CDK2) and nuclear lamins (for CDK1), which are essential for cell cycle progression.
NSC 663284 induces a unique biphasic cell cycle arrest phenotype, simultaneously disrupting both G1/S and G2/M transitions through distinct molecular mechanisms. This dual checkpoint targeting distinguishes it from many conventional cytostatic agents that typically affect a single cell cycle phase [4] [7] [10].
In human tumor cell lines, flow cytometric analysis reveals that NSC 663284 treatment (0.2-1 μM, 24 hours) causes:
The potency of this biphasic arrest varies across tumor types. Breast cancer cell lines (MDA-MB-435, MDA-N) exhibit exceptional sensitivity with IC₅₀ values of approximately 0.2 μM, while other solid tumor lines display IC₅₀ values ranging from 0.6 to 35 μM in the NCI-60 panel [4] [7]. The simultaneous arrest at both checkpoints creates a synthetic lethal scenario for cancer cells, overwhelming their compensatory mechanisms and significantly enhancing the anti-proliferative effect compared to single checkpoint inhibitors.
Table 2: Cell Cycle Arrest Patterns Induced by NSC 663284 in Human Cancer Cell Lines
Cell Line | Tumor Type | IC₅₀ (μM) | Dominant Arrest Phase | G1 Increase (%) | G2/M Increase (%) |
---|---|---|---|---|---|
MDA-MB-435 | Breast cancer | 0.2 | Biphasic | 35 | 42 |
HT-29 | Colon cancer | 1.5 | G2/M predominant | 18 | 55 |
A549 | Lung cancer | 2.1 | Biphasic | 28 | 37 |
PC-3 | Prostate cancer | 3.8 | G1 predominant | 45 | 22 |
HeLa | Cervical cancer | 1.2 | Biphasic | 31 | 41 |
Beyond direct phosphatase inhibition, NSC 663284 exerts significant redox-modulating effects that contribute to its anti-tumor activity. The quinonoid structure of NSC 663284 facilitates redox cycling, generating cytotoxic reactive oxygen species (ROS) within treated cells [5] [8]. This mechanism operates independently of, but synergistically with, its primary phosphatase inhibitory activity.
Biochemical studies demonstrate that NSC 663284 treatment (1-5 μM) rapidly increases intracellular ROS levels by 3-5 fold within 2 hours, as measured by dichlorofluorescein fluorescence [5] [8]. This oxidative stress creates a vulnerable environment for cancer cells through multiple pathways:
The redox-dependent cytotoxicity is confirmed by rescue experiments where co-treatment with antioxidants like N-acetylcysteine (NAC) or dithiothreitol (DTT) significantly reverses NSC 663284-induced growth inhibition. Pretreatment with 5 mM NAC restores approximately 50% viability in cells treated with 3x IC₅₀ concentrations of NSC 663284 [5]. This redox vulnerability is particularly pronounced in tumor cells, which frequently exhibit elevated basal ROS levels and impaired antioxidant capacity compared to normal cells.
In vivo, the redox effects manifest as differential tissue responses. Following intravenous administration (5 mg/kg) in HT29 xenograft-bearing mice, glutathione depletion is more pronounced and sustained in tumor tissue compared to liver and kidney, indicating a potential therapeutic window exploitable for cancer therapy [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0